molecular formula C14H16N2O2S B14422060 4-(4-Dimethylaminophenyl)sulfonylaniline CAS No. 86552-09-2

4-(4-Dimethylaminophenyl)sulfonylaniline

Cat. No.: B14422060
CAS No.: 86552-09-2
M. Wt: 276.36 g/mol
InChI Key: BAFBTALEMBECSK-UHFFFAOYSA-N
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Description

4-(4-Dimethylaminophenyl)sulfonylaniline is an organic compound that features both a dimethylamino group and a sulfonyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dimethylaminophenyl)sulfonylaniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of N,N-dimethylaniline with sulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminophenyl)sulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(4-Dimethylaminophenyl)sulfonylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminophenyl)sulfonylaniline involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfonyl group can participate in nucleophilic substitution reactions, while the dimethylamino group can donate electron density to stabilize reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Dimethylaminophenyl)sulfonylaniline is unique due to the presence of both a dimethylamino group and a sulfonyl group on the aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

86552-09-2

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]sulfonylaniline

InChI

InChI=1S/C14H16N2O2S/c1-16(2)12-5-9-14(10-6-12)19(17,18)13-7-3-11(15)4-8-13/h3-10H,15H2,1-2H3

InChI Key

BAFBTALEMBECSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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